B1574951 Tumor Mucin Antigen (13-21)

Tumor Mucin Antigen (13-21)

Cat. No. B1574951
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tumor Mucin Antigen

Scientific Research Applications

Overview of Mucin Antigens in Cancer Research

Mucins like MUC1 and MUC2 are over-expressed on the surface of many tumors, making them significant in cancer research. Studies have shown that conjugating these mucins to keyhole limpet hemocyanin (KLH) and using immunological adjuvants like QS-21 can induce strong antibody responses, which are critical in targeting tumor cells (Ragupathi et al., 2002).

Immunotherapy and Vaccine Development

Immunotherapy strategies often target mucins for vaccine development. MUC1, a recognized tumor-specific antigen, has been used to develop various glycopeptide anti-cancer vaccines. These vaccines have employed different antigenic carrier proteins and adjuvants to enhance immunogenicity, showing promise in tumor or mouse models (Hossain & Wall, 2016). Mucin-1 conjugates with bacteriophage Qβ have led to potent antibody and cytotoxic T cell responses, highlighting their potential as anticancer vaccines (Yin et al., 2018).

Unique Properties of Mucin Antigens

MUC1 expressed on tumors can be considered a tumor-specific antigen, as its expression on normal cells is hidden from the immune system. Its aberrant glycosylation on tumors creates new epitopes recognized by the immune system, making it a universal immunogen and target (Finn et al., 1995). The mucin MUC1's tandemly repeating epitopes, under-glycosylation, and cell surface expression are central to immune recognition, posing challenges and opportunities in vaccine design (Barratt-Boyes, 1996).

Genetic Engineering for Immunotherapy

Genetic engineering has enabled high-level expression of tumor antigen MUC1 on human dendritic cells, enhancing their potential in immunotherapeutic treatment for tumors expressing MUC1 (Henderson et al., 1996).

Clinical Applications and Challenges

Despite the promising results in preclinical and early-stage clinical trials, there are still challenges in the application of mucin-based cancer vaccines. The development of vaccines against MUC1 and other mucin antigens needs to consider the unique properties of these antigens for effective cancer treatment (Graham et al., 1996).

properties

Product Name

Tumor Mucin Antigen (13-21)

sequence

LLLTVLTVV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Tumor Mucin Antigen (13-21)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.